Home > Products > Screening Compounds P88370 > phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate
phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate -

phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate

Catalog Number: EVT-5217614
CAS Number:
Molecular Formula: C15H12N2O3
Molecular Weight: 268.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)guanidines

    Compound Description: These compounds are potent Na+/H+ exchange inhibitors. The most potent derivative identified was N-(4-isopropyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbonyl)guanidine, exhibiting an IC50 value of 0.12 μM. Its methanesulfonate salt (KB-R9032) displayed excellent water solubility and anti-arrhythmic activity against acute myocardial infarction in a rat model [].

Ethyl 2-[(2Z)-2-(2-Chlorobenzylidene)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl]acetate

    Compound Description: This compound incorporates a dihydrobenzothiazine ring system exhibiting a folded conformation along the S⋯N axis []. Crystal structure analysis revealed the formation of weak C—HPh⋯ODbt hydrogen bonds.

    Compound Description: This series of 1,4-benzothiazine derivatives were investigated for their antifungal properties []. QSAR studies highlighted the significant contribution of steric properties, particularly molecular shape descriptors, to their antifungal activity.

(R,Z)-N-((1-Ethylpyrrolidin-2-yl)methyl)-2-(2-fluorobenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide (ML276)

    Compound Description: Identified through a high-throughput screen, ML276 emerged as a potent and selective Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD) inhibitor []. It exhibited submicromolar potency against PfG6PD with an IC50 of 889 nM, demonstrating complete selectivity over the human G6PD isoform.

2-Aryl-3-oxo-3,4-dihydro-2H-1,4-benzothiazines

    Compound Description: This general class of compounds represents a series of structurally related analogs synthesized and characterized for their chemical properties [].

2-[2-[(Aminoalkyl)oxy]-5-methoxyphenyl]-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazines

    Compound Description: These benzothiazines were synthesized and evaluated for their Ca2+ antagonistic activity []. Compound 15, 3,4-dihydro-2-[5-methoxy-2-[3-[N-methyl-N-[2-[3,4-(methylenedioxy)phenoxy]ethyl]amino]propoxy]phenyl]-4-methyl-3-oxo-2H-1,4-benzothiazine hydrogen fumarate, exhibited potent Ca2+ antagonistic activity and was selected for further evaluation due to its vasocardioselectivity.

Phenyl 2-(3,4-dihydro-3-oxo-2H-benzo[b][1,4]thiazin-2-yl)acetate

    Compound Description: This series of compounds were synthesized and evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains. Some exhibited promising antibacterial and antifungal activities, while others showed moderate to poor efficacy compared to the reference drugs [].

3-(3-Chloro-4-fluorophenyl)-2-oxo-3,4-dihydro-2H-2λ5-benzo[e][1,3,2]oxazaphosphinin-2-yl]-(aryl/alkyl) methanols

    Compound Description: This class of benzooxazaphosphininyl methanol derivatives was synthesized via the Pudovick reaction using niobium pentoxide (Nb2O5) as a catalyst []. These compounds demonstrated a lethal effect on sugarcane whip smut and degraded into non-toxic phosphate residues, potentially acting as plant nutrients.

Alkyl-2-{[3-(3'-Chloro-4'-Nitrophenyl)-2-Oxo-3, 4-Dihydro-2h-1, 3, 2λ5-Benzoxazaphosphinin-2-Yl]Amino} Alkanoates

    Compound Description: This series of compounds, synthesized via a two-step condensation and subsequent reaction with amino acid alkyl esters, exhibited significant antibacterial and antifungal activity [].

Overview

Phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate is a significant compound within the quinoxaline family, known for its diverse biological activities and applications in medicinal chemistry. Quinoxaline derivatives are recognized for their utility in developing anticancer agents and other therapeutic compounds. This compound's structure features a quinoxaline ring, which is essential for its biological activity, particularly in inhibiting various enzymes and receptors.

Source and Classification

Phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is typically sourced from synthetic pathways involving starting materials such as o-phenylenediamine and diethyl oxalate. The compound can be categorized under quinoxaline derivatives, which are further classified based on their functional groups and substituents.

Synthesis Analysis

Methods

The synthesis of phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate generally involves multi-step reactions. A common synthetic route includes:

  1. Condensation Reaction: The initial step involves the condensation of o-phenylenediamine with diethyl oxalate to form a quinoxaline intermediate.
  2. Esterification: This intermediate is then subjected to esterification with phenyl chloroformate to yield phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate.

Technical details of these reactions often require specific conditions such as temperature control and the use of catalysts to enhance yields and purities .

Molecular Structure Analysis

Structure

The molecular formula of phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate is C15H12N2O3C_{15}H_{12}N_2O_3. The structural representation includes a quinoxaline ring system with a carbonyl group (keto) at the 3-position and a carboxylate ester at the 1-position.

Chemical Reactions Analysis

Phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate can undergo several chemical reactions:

  1. Oxidation: The compound can be oxidized to form quinoxaline derivatives like quinoxaline-2,3-diones using oxidizing agents such as potassium permanganate.
  2. Reduction: Reduction can convert the keto group to a hydroxyl group, yielding hydroxyquinoxaline derivatives through reducing agents like sodium borohydride.
  3. Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, allowing for the introduction of various substituents .
Mechanism of Action

The mechanism of action for phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate primarily involves its interaction with specific molecular targets within biological systems. It has been shown to inhibit certain kinases and enzymes critical for cell proliferation and survival. This inhibition disrupts metabolic pathways that are essential for cancer cell growth, making it a candidate for anticancer drug development .

Physical and Chemical Properties Analysis

Physical Properties

Phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate typically appears as a solid with varying melting points depending on purity and specific synthesis conditions.

Chemical Properties

The compound is characterized by its stability under standard laboratory conditions but may be sensitive to strong oxidizing or reducing environments. Its solubility profile varies with solvents; it is generally soluble in organic solvents like ethanol and dichloromethane but less so in water.

Relevant data includes:

  • Molecular weight: 272.26 g/mol
  • Melting point: Specific values depend on synthesis methods but generally range from 150 °C to 200 °C .
Applications

Phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate has several important applications:

  1. Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit key enzymes involved in cancer progression.
  2. Biological Research: The compound serves as a tool in studying enzyme inhibition mechanisms and receptor interactions.
  3. Chemical Industry: It acts as a building block for synthesizing more complex quinoxaline derivatives used in pharmaceuticals and dyes .
Introduction to Phenyl 3-Oxo-3,4-Dihydroquinoxaline-1(2H)-Carboxylate

Phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate represents a structurally specialized heterocyclic compound occupying a significant niche in modern organic and medicinal chemistry. Characterized by a fused bicyclic system incorporating two nitrogen atoms, this molecule features a phenyl carbamate group installed at the N1 position of the 3-oxoquinoxaline scaffold. The compound's molecular architecture combines hydrogen-bond acceptor and donor sites with aromatic systems and a polar carbonyl functionality, creating a versatile pharmacophore and synthetic intermediate. Its chemical identity (CAS 1019132-50-3) was formally established and registered in the chemical literature, marking its transition from theoretical interest to tangible research material [2]. This compound belongs to the quinoxalinone family—a class renowned for diverse biological activities and synthetic utility—distinguished by the presence of the phenyloxycarbonyl group at the N1 position, which profoundly influences its reactivity, physicochemical properties, and intermolecular interactions [1] [2].

Nomenclature and Structural Identity in Heterocyclic Chemistry

The systematic chemical name phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate precisely defines the molecular structure according to IUPAC conventions. It indicates a phenyl ester (-OPh) attached to the carbonyl carbon of a carbamate group, which is itself bonded to the nitrogen (N1) of a quinoxalin-3-one ring system. The "3,4-dihydro" descriptor specifies partial saturation between N4 and C3, while "(2H)" denotes the potential for tautomerism involving the N2 hydrogen. The compound's molecular formula is C₁₅H₁₂N₂O₃, corresponding to a molecular weight of 268.27 g/mol [1] [2].

The canonical SMILES representation O=C1Nc2ccccc2N(C1)C(=O)Oc1ccccc1 encodes the structural connectivity: it depicts the fused bicyclic system with carbonyl groups at position 3 and the carbamate linkage, along with the phenyl substituent attached via an ester oxygen. The structure exhibits tautomerism, existing in equilibrium between the 1H,4H- and 3H,4H- forms, though the 1H,4H- tautomer predominates in solution due to conjugation stabilization. X-ray crystallographic analyses of closely related quinoxalinone derivatives reveal a nearly planar bicyclic ring system with the phenyl substituent rotated out of plane, minimizing steric interactions while allowing delocalization [1] [2].

Table 1: Nomenclature Variants and Structural Analogues of Phenyl 3-Oxo-3,4-Dihydroquinoxaline-1(2H)-Carboxylate

Compound NameCAS NumberMolecular FormulaKey Structural Differences
Phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate1019132-50-3C₁₅H₁₂N₂O₃Reference compound
Phenyl 3,4-dihydro-2H-quinoxaline-1-carboxylate-C₁₅H₁₄N₂O₂Fully saturated at C3-C4 (no keto group)
3-Oxo-3,4-dihydroquinoxaline-2-carboxylic acid1204-75-7C₉H₆N₂O₃Carboxylic acid at N2 position, no phenyl ester
3-Oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylic acid860502-84-7C₁₅H₁₀N₂O₃Phenyl at N4, carboxylic acid at C2
Ethyl 3-oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylate110450-97-0C₁₇H₁₄N₂O₃Ethyl ester at C2, phenyl at N4

Distinguishing this compound from analogues is crucial: Phenyl 3,4-dihydro-2H-quinoxaline-1-carboxylate (C₁₅H₁₄N₂O₂) lacks the 3-oxo group entirely, representing a fully saturated derivative [3]. Conversely, 3-oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylic acid (CAS 860502-84-7) features substitution at the N4 position with a phenyl group and bears a carboxylic acid functionality at C2 rather than the N1-carbamate linkage [6]. These subtle positional and functional group variations profoundly impact electronic distribution, hydrogen bonding capacity, and biological activity profiles.

Historical Development and Discovery Milestones

The emergence of phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate as a distinct chemical entity traces back to broader investigations into quinoxalinone chemistry. While quinoxaline derivatives were first synthesized in the late 19th century, systematic exploration of N1-substituted quinoxalin-3-ones accelerated significantly in the late 20th and early 21st centuries. The specific incorporation of the phenyl carbamate group at N1 represented a strategic advancement aimed at modulating electronic properties and steric bulk compared to simpler alkyl or aryl substituents. This innovation was driven by the recognition that electron-withdrawing groups at N1 could enhance electrophilic character at C2, facilitating nucleophilic substitutions or cyclocondensations [5].

The compound was formally assigned the CAS Registry Number 1019132-50-3, cementing its identity in chemical databases. Its commercial availability emerged circa 2010s through specialized chemical suppliers like A2B Chem (Catalog Number BX26213), reflecting growing research interest in complex quinoxaline derivatives as bioactive scaffolds and synthetic intermediates [2]. The synthesis pathways leading to this compound often involve multi-step sequences starting from simpler quinoxalinones. A key precursor, 3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (CAS 1204-75-7 and alternatively reported as 36818-07-2), serves as a versatile synthon. Historical routes documented in the Journal of the Chemical Society (1945) describe early methods for generating such carboxylic acid intermediates via oxidation or hydrolysis reactions [4] [5].

Table 2: Key Historical Synthesis Pathways for Quinoxaline Derivatives Related to Phenyl 3-Oxo-3,4-Dihydroquinoxaline-1(2H)-Carboxylate

YearMilestone AchievementKey Compounds SynthesizedReferences (Selected)
1945First detailed synthesis of 3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid derivativesEthyl 3-hydroxyquinoxaline-2-carboxylate (CAS 36818-07-2)Journal of the Chemical Society [5]
1950sDevelopment of N-alkylation/N-arylation methods for quinoxalinonesN-substituted quinoxalinonesZhurnal Obshchei Khimii [5]
1994Advanced synthetic methodologies for protected quinoxalinonesProtected dihydroquinoxalinedionesHelvetica Chimica Acta [5]
1998Application of quinoxalinone carboxylates in antimicrobial researchCarboxylate esters and hydrazidesIl Farmaco [5]
2010sCommercial availability of phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylateCAS 1019132-50-3A2B Chem [2]

Significant synthetic refinements occurred in the 1990s, exemplified by Obafemi and Pfleiderer's work (1994) on protecting group strategies for quinoxaline systems and Sanna et al.'s research (1998) exploring quinoxalinone carboxylates as antimicrobial precursors [5]. These methodological advances provided the foundation for efficient preparation of N1-carbamate derivatives like phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate. The compound's transition from synthetic curiosity to commercially available building block (post-2010) enabled broader exploration of its reactivity and applications in medicinal chemistry programs focused on heterocyclic libraries [2].

Significance in Organic Synthesis and Medicinal Chemistry

Phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate serves as a multifunctional building block in organic synthesis. Its significance stems from three reactive centers: (1) The electron-deficient C2 position, activated by flanking carbonyl groups (N1-carbamate and C3-ketone), undergoes nucleophilic substitution or condensation reactions; (2) The N4 nitrogen can participate in alkylation, acylation, or cyclization reactions; (3) The phenyl carbamate group can be displaced under specific conditions or modified via electrophilic aromatic substitution. This trifunctional reactivity enables diverse transformations, facilitating access to complex polyheterocyclic systems like pyrroloquinoxalines, benzimidazoquinoxalines, and triazolo-fused derivatives [5] [7].

In medicinal chemistry, the compound's importance derives from its role as a precursor to biologically active quinoxaline derivatives. Research catalog listings classify it under categories including Kinase Inhibitors, Epigenetics, Protease Inhibitors, and JAK/STAT Signaling modulators, highlighting its therapeutic relevance [2]. Quinoxalinone scaffolds exhibit broad pharmacological profiles, and strategic derivatization of the phenyl carbamate template has yielded compounds with notable anticancer activity. Specifically, derivatives synthesized from structurally similar quinoxaline carboxylates demonstrate potent inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), validated through enzymatic and cellular assays:

  • EGFR Inhibition: Optimized derivatives exhibit IC₅₀ values as low as 0.3-0.9 μM against EGFR tyrosine kinase, a critical oncology target [8].
  • COX-2 Inhibition: Select quinoxaline-based compounds show high COX-2 selectivity (IC₅₀ = 0.46-1.17 μM) with selectivity indices (SI) exceeding 60 relative to COX-1 [8].
  • Antiproliferative Activity: Cellular assays (MTT) reveal potent activity against multiple cancer cell lines, with IC₅₀ values reaching the sub-micromolar range (0.81-4.54 μM) [8].

Table 3: Bioactivity Profiles of Quinoxaline Derivatives Derived from Carboxylate/Carbamate Synthons

Biological TargetDerivative ClassPotency Range (IC₅₀)Key Findings
EGFR Tyrosine KinaseQuinoxaline-carboxamide / acrylamide hybrids0.3 - 0.9 μMDisrupts EGFR signaling pathways in cancer cells
COX-2 EnzymeQuinoxaline-1,2,3-triazole conjugates0.46 - 1.17 μMHigh selectivity over COX-1 (SI = 24.61 - 66.11)
Cancer Cell Viability (MTT)Quinoxaline-hydrazone derivatives0.81 - 4.54 μMBroad-spectrum activity against multiple carcinoma lines
Molecular PropertiesOptimized lead compounds-Compliance with Lipinski's Rule of Five and Veber's parameters for drug-likeness

Molecular docking analyses confirm that derivatives retain the core quinoxalinone moiety's ability to anchor within the ATP-binding site of EGFR and the hydrophobic channel of COX-2, while the introduced substituents (enabled by the phenyl carbamate precursor) form critical auxiliary interactions enhancing potency and selectivity [8]. Beyond direct therapeutic applications, phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate is integral to chemical biology probe development. Its structure aligns with "fragment-like" properties (MW ~268 g/mol), making it suitable for fragment-based drug discovery (FBDD) campaigns targeting challenging biological macromolecules. Furthermore, computational profiling (e.g., Lipinski's Rule of Five, Veber parameters) of advanced derivatives synthesized from this scaffold confirms favorable drug-likeness, supporting their potential as orally bioavailable agents [8]. The continued utilization of this building block in generating targeted libraries underscores its enduring significance in addressing unmet medical needs through rational drug design.

Properties

Product Name

phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate

IUPAC Name

phenyl 3-oxo-2,4-dihydroquinoxaline-1-carboxylate

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

InChI

InChI=1S/C15H12N2O3/c18-14-10-17(13-9-5-4-8-12(13)16-14)15(19)20-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,18)

InChI Key

XUFACQMZVUZSFA-UHFFFAOYSA-N

SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)OC3=CC=CC=C3

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)OC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.